3-(4-methoxyphenyl)-N-(m-tolyl)pyrrolidine-1-carboxamide
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Description
The compound 3-(4-methoxyphenyl)-N-(m-tolyl)pyrrolidine-1-carboxamide is a derivative of pyrrolidine, which is a five-membered lactam structure. The compound is characterized by the presence of a 4-methoxyphenyl group and an N-bound m-tolyl group. Although the specific compound is not directly discussed in the provided papers, similar compounds with substituted pyrrolidine rings are mentioned, which can give insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the introduction of various substituents to the pyrrolidine ring. For instance, the synthesis of a tetra-substituted pyrrolidine ring is described, where an N-bound 4-nitrophenyl group and a C-bound 4-methoxyphenyl group are present along with two acetyloxy substituents . This suggests that similar synthetic strategies could be employed for the synthesis of 3-(4-methoxyphenyl)-N-(m-tolyl)pyrrolidine-1-carboxamide, with appropriate modifications to introduce the m-tolyl group.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex due to the presence of multiple substituents. The crystal structure of a related compound shows a twisted five-membered ring about the bond bearing the acetyloxy substituents . This indicates that the molecular structure of 3-(4-methoxyphenyl)-N-(m-tolyl)pyrrolidine-1-carboxamide could also exhibit a twisted conformation, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including acylation and reduction. For example, asymmetric acylation of carboxamide enolates derived from pyrrolidine and the stereoselective reduction of the resulting oxoamides has been reported . These reactions are important for modifying the structure of pyrrolidine derivatives and could be relevant for the functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The crystal structure and molecular conformation of a solvated pyrrolidine derivative have been studied, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety . The presence of intermolecular hydrogen bonds suggests that 3-(4-methoxyphenyl)-N-(m-tolyl)pyrrolidine-1-carboxamide may also form similar hydrogen bonds, affecting its solubility and stability.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Cytotoxicity : New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, related structurally to the target compound, have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).
- Antitubercular and Antibacterial Activities : A study on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, related to the query compound, has shown significant antitubercular and antibacterial activities. These findings highlight the compound's relevance in developing new antimicrobial agents (Bodige et al., 2019).
Biological Activities and Applications
- Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives, structurally related to the target compound, exhibit antibacterial and antifungal activities. These properties underscore the compound's utility in discovering new antimicrobial agents (Vasu et al., 2005).
- Antineoplastic Agent Evaluation : The structure and conformation of a solvated version of a related compound have been studied for potential antineoplastic (cancer-fighting) applications, demonstrating the compound's relevance in cancer therapy research (Banerjee et al., 2002).
Molecular Modeling and Structural Analysis
- Conformational and Structural Studies : Research on polymorphic modifications of a pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties, involves experimental and molecular modeling studies. This research provides insights into the compound's structural diversity and its implications for pharmacological applications (Shishkina et al., 2018).
Potential for Drug Development
- Drug Design and Synthesis : The discovery and development of selective and orally efficacious inhibitors of the Met kinase superfamily, through the synthesis of related carboxamide compounds, highlight the compound's potential in the design of targeted cancer therapies (Schroeder et al., 2009).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-4-3-5-17(12-14)20-19(22)21-11-10-16(13-21)15-6-8-18(23-2)9-7-15/h3-9,12,16H,10-11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMJJYSEIZFKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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